molecular formula C13H22N6O7 B609870 PD-1-IN-17

PD-1-IN-17

货号 B609870
分子量: 374.35 g/mol
InChI 键: SRNQPYBWRIETFQ-XKBZYTNZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PD-1-IN-17: is a small molecule inhibitor of programmed cell death protein 1 (PD-1). It is known for its ability to inhibit the interaction between PD-1 and its ligand, programmed cell death ligand 1 (PD-L1), which plays a crucial role in the immune checkpoint pathway. This inhibition can enhance the immune response against cancer cells, making this compound a promising candidate for cancer immunotherapy .

科学研究应用

Chemistry: PD-1-IN-17 is used as a tool compound in chemical research to study the PD-1/PD-L1 interaction and its inhibition. It helps in understanding the structure-activity relationship and optimizing the design of more potent inhibitors .

Biology: In biological research, this compound is used to investigate the role of PD-1 in immune regulation and its impact on various biological processes. It is also used in cell-based assays to study its effects on immune cell proliferation and activation .

Medicine: this compound has significant potential in cancer immunotherapy. By inhibiting the PD-1/PD-L1 interaction, it can enhance the immune response against cancer cells, leading to improved therapeutic outcomes. It is being evaluated in preclinical and clinical studies for its efficacy and safety in treating various cancers .

Industry: In the pharmaceutical industry, this compound is used in the development of new cancer immunotherapies. It serves as a lead compound for the design and synthesis of more effective PD-1 inhibitors .

作用机制

PD-1-IN-17 exerts its effects by binding to the PD-1 protein on the surface of immune cells, preventing its interaction with PD-L1 on tumor cells. This blockade releases the inhibitory signal on immune cells, allowing them to proliferate and attack cancer cells more effectively. The molecular targets involved include the PD-1 protein and its downstream signaling pathways, which are crucial for immune regulation .

未来方向

The future directions of research into PD-1-IN-17 free base and similar compounds involve understanding the mechanisms of resistance to PD-1/PD-L1 inhibitors and developing strategies to overcome this resistance . Additionally, the development of combination therapies that include PD-1/PD-L1 inhibitors is a promising area of research .

生化分析

Biochemical Properties

PD-1-IN-17 interacts with the PD-1/PD-L1 immune checkpoint pathway, which is a key player in immune regulation . The interaction between PD-1 and PD-L1 negatively regulates adaptive immune response, primarily by inhibiting the activity of effector T cells . By blocking this interaction, this compound can potentially enhance the immune response against cancer cells .

Cellular Effects

This compound influences various types of cells and cellular processes. It primarily affects T cells, where it can block the interaction between PD-1 and PD-L1, thereby preventing the inhibition of T cell activation and function . This can lead to an enhanced immune response against cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves blocking the interaction between PD-1 and PD-L1 . PD-1 is a receptor expressed on T cells, and PD-L1 is its ligand. When PD-1 binds to PD-L1, it sends inhibitory signals that suppress T cell activation and function . By blocking this interaction, this compound can prevent these inhibitory signals and enhance T cell activation and function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the PD-1/PD-L1 immune checkpoint pathway

Transport and Distribution

It is known that this compound targets the PD-1/PD-L1 pathway, which is involved in immune regulation .

Subcellular Localization

It is known that this compound targets the PD-1/PD-L1 pathway, which is involved in immune regulation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of PD-1-IN-17 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production .

化学反应分析

Types of Reactions: PD-1-IN-17 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

属性

IUPAC Name

(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O7/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25)/t5-,6+,7+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNQPYBWRIETFQ-XKBZYTNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PD-1-IN-17 free base
Reactant of Route 2
PD-1-IN-17 free base
Reactant of Route 3
PD-1-IN-17 free base
Reactant of Route 4
Reactant of Route 4
PD-1-IN-17 free base
Reactant of Route 5
PD-1-IN-17 free base
Reactant of Route 6
PD-1-IN-17 free base

Q & A

Q1: What are the downstream effects of PD-1/PD-L1 inhibition on T cell function?

A1: Inhibiting the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) prevents the suppression of T cell activity. This blockade allows for increased activation and proliferation of T cells, enhancing the immune system's ability to target and destroy cancer cells [].

Q2: How does the tumor microenvironment influence the effectiveness of PD-1/PD-L1 inhibitors?

A2: The tumor microenvironment plays a critical role in the effectiveness of PD-1/PD-L1 inhibitors []. Factors such as the presence of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) [], regulatory T cells (Tregs) [], and the expression of other immune checkpoint molecules [] can influence treatment response.

Q3: Can you elaborate on the role of MDSCs in resistance to anti-PD-1 therapy and how targeting them might enhance treatment outcomes?

A3: MDSCs are immunosuppressive cells that accumulate in the tumor microenvironment and contribute to resistance to anti-PD-1 therapy []. Preclinical studies have shown that targeting MDSCs, such as with the novel fusion protein TFF2-MSA, can enhance the therapeutic effects of anti-PD-1 therapy in colorectal cancer models []. This suggests that combining MDSC-targeting agents with anti-PD-1 therapy could be a promising strategy to overcome resistance and improve treatment outcomes.

Q4: Are there any biomarkers that can predict the efficacy of PD-1/PD-L1 inhibitors in cancer treatment?

A4: While PD-L1 expression on tumor cells is often used as a biomarker, its predictive value can vary []. Research is ongoing to identify more reliable biomarkers, including the composition of the tumor immune infiltrate, mutational burden, and the expression of other immune checkpoint molecules [, , ]. For example, a nomogram-based immunoprofile incorporating CD8+ T cells, CD33+ MDSCs, and TNM stage showed promise in predicting overall survival in colorectal cancer patients [].

Q5: What is the significance of CD8+ T cells and CD33+ MDSCs in the tumor microenvironment and their potential as prognostic biomarkers?

A5: CD8+ T cells are cytotoxic lymphocytes that play a crucial role in anti-tumor immunity, while CD33+ MDSCs are immunosuppressive cells that can hinder anti-tumor responses []. Studies have shown that a high ratio of CD8+ T cells to CD33+ MDSCs is associated with better prognosis in certain cancers []. Therefore, these cell populations and their balance within the tumor microenvironment hold potential as prognostic biomarkers and could guide treatment decisions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。